![molecular formula C7H11Br B2527899 2-(溴甲基)双环[2.1.1]己烷 CAS No. 2460748-77-8](/img/structure/B2527899.png)
2-(溴甲基)双环[2.1.1]己烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)bicyclo[211]hexane is a compound that belongs to the class of bicyclic hydrocarbons It features a bromomethyl group attached to a bicyclo[211]hexane framework
科学研究应用
2-(Bromomethyl)bicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
作用机制
Target of Action
It is known that bicyclo[211]hexanes are incorporated in newly developed bio-active compounds , suggesting that they interact with biological targets.
Mode of Action
It is known that the compound can be used in photochemical reactions to access new building blocks via [2 + 2] cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may affect pathways involving these building blocks.
Result of Action
The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may have a role in the synthesis of other compounds.
Action Environment
The compound’s use in photochemical reactions suggests that light may play a role in its action.
生化分析
Biochemical Properties
2-(Bromomethyl)bicyclo[2.1.1]hexane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromomethyl group in this compound can act as an electrophile, making it reactive towards nucleophiles such as amino acids and nucleotides. This reactivity allows 2-(Bromomethyl)bicyclo[2.1.1]hexane to form covalent bonds with biomolecules, potentially modifying their structure and function. For example, it can interact with enzymes that contain nucleophilic residues, leading to enzyme inhibition or activation depending on the nature of the interaction .
Cellular Effects
The effects of 2-(Bromomethyl)bicyclo[2.1.1]hexane on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Bromomethyl)bicyclo[2.1.1]hexane may inhibit specific signaling pathways by covalently modifying key signaling proteins, thereby affecting downstream cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)bicyclo[2.1.1]hexane exerts its effects through various binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The molecular mechanism of 2-(Bromomethyl)bicyclo[2.1.1]hexane involves the formation of stable adducts with biomolecules, which can alter their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bromomethyl)bicyclo[2.1.1]hexane can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that 2-(Bromomethyl)bicyclo[2.1.1]hexane can have persistent effects on cellular function, including sustained inhibition of specific enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)bicyclo[2.1.1]hexane vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-(Bromomethyl)bicyclo[2.1.1]hexane can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-(Bromomethyl)bicyclo[2.1.1]hexane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic flux and levels of metabolites can be affected by the presence of 2-(Bromomethyl)bicyclo[2.1.1]hexane, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Bromomethyl)bicyclo[2.1.1]hexane is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and effectiveness. For example, binding to plasma proteins can facilitate the transport of 2-(Bromomethyl)bicyclo[2.1.1]hexane to target tissues, while interactions with cellular transporters can regulate its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)bicyclo[2.1.1]hexane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other cellular compartments, where it can exert its effects on various biochemical processes. The activity and function of 2-(Bromomethyl)bicyclo[2.1.1]hexane can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interaction partners .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)bicyclo[2.1.1]hexane typically involves the use of photochemistry. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp. This approach allows for the efficient formation of the bicyclo[2.1.1]hexane core . The reaction conditions often require specialized equipment and glassware, making it challenging to scale up .
Industrial Production Methods
While specific industrial production methods for 2-(Bromomethyl)bicyclo[21The scalability of these methods remains a challenge due to the need for specialized equipment .
化学反应分析
Types of Reactions
2-(Bromomethyl)bicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[2.1.1]hexane derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[2.2.1]heptane: A similar compound with a larger ring system.
Bicyclo[3.1.1]heptane: Features a different arrangement of carbon atoms in the ring system.
Uniqueness
2-(Bromomethyl)bicyclo[2.1.1]hexane is unique due to its specific bicyclic structure and the presence of a bromomethyl group.
属性
IUPAC Name |
2-(bromomethyl)bicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBJBBADQYZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
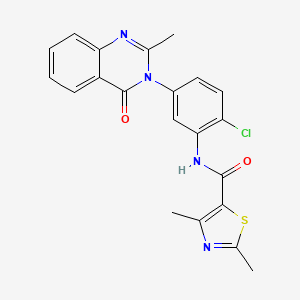
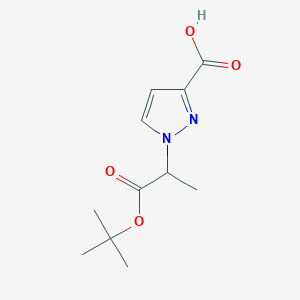
![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)
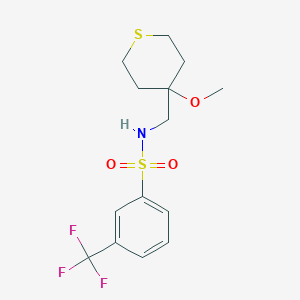
methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)
![(2E)-3-{2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B2527823.png)

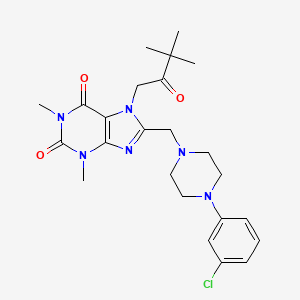
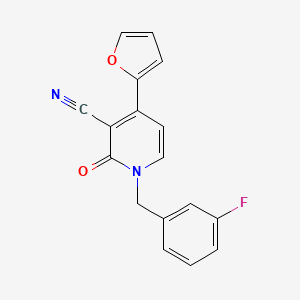

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)
![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

